molecular formula C10H11BrO2 B1177798 callitachykinin II CAS No. 158275-31-1

callitachykinin II

Cat. No.: B1177798
CAS No.: 158275-31-1
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Description

Callitachykinin II is a tachykinin-related neuropeptide (TRP) originally isolated from the blowfly Calliphora vomitoria . Its primary amino acid sequence is determined to be GLGNNAFVGVR-NH2 . This peptide belongs to a larger family of invertebrate peptides that share structural similarities with vertebrate tachykinins, and it is recognized by antisera raised against both insect and vertebrate tachykinins like kassinin . In research settings, this compound is recognized for its myostimulatory (muscle-contracting) properties. Studies using bioassays have shown its activity on insect visceral muscle, such as the induction of contractions in the cockroach hindgut . Beyond muscle physiology, immunocytochemical studies indicate that this compound and related peptides are distributed throughout the central nervous system and intestine of insects, suggesting broader neuromodulatory and endocrine roles . Research into this compound provides valuable insights into the evolutionarily conserved functions of tachykinin-like peptides, which are involved in diverse physiological processes including regulation of gut motility, diuresis, and the release of other hormones . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemical products with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

158275-31-1

Molecular Formula

C10H11BrO2

Synonyms

callitachykinin II

Origin of Product

United States

Structural Characterization and Classification of Callitachykinin Ii

Primary Amino Acid Sequence of Callitachykinin II

This compound is a peptide with a defined sequence of amino acids. Its primary structure has been determined through techniques such as Edman degradation, mass spectrometry, and chemical synthesis. nih.gov The sequence of this compound is GLGNNAFVGVR-NH2. nih.gov

Post-Translational Modifications

Like many neuropeptides, this compound undergoes post-translational modification. A key modification is amidation at the C-terminus, indicated by the "-NH2" in its sequence. nih.gov This amidation is characteristic of many tachykinin-related peptides and is crucial for their biological activity. raolab.cnresearchgate.net Invertebrate tachykinin-related peptides generally originate from larger precursor polypeptides via enzymatic cleavage and modification pathways. raolab.cn

Comparative Sequence Analysis within Tachykinin-Related Peptide Families

Comparative sequence analysis reveals the relationships between this compound and other peptides within the tachykinin superfamily, highlighting both conserved regions and variations. researchgate.netbioone.orgraolab.cn The C-terminal region is particularly important for defining these peptide families. researchgate.netbioone.orgraolab.cnresearchgate.net

Homology to Insectatachykinins (e.g., Locustatachykinins)

This compound exhibits sequence similarities to insectatachykinins, such as the locustatachykinins isolated from Locusta migratoria. researchgate.netcore.ac.uknih.gov Specifically, this compound shares the C-terminal sequence F-V-G-V-R-amide with locustatachykinins. researchgate.net This shared C-terminus indicates a clear relationship between these insect peptides. researchgate.net

Here is a comparison of the sequences:

PeptideSequence
This compoundGLGNNAFVGVR-NH2
Locustatachykinin IGPSGFYGVR-NH2
Locustatachykinin IIAPLSGFTGVR-NH2 (Note: Some sources list slightly different sequences for locustatachykinin II, but the C-terminus F-Y-G-V-R-NH2 or F-X-G-V-R-NH2 is conserved within this group) core.ac.uknih.govnih.gov
Locustatachykinin IIIAPQAGFYGVR-NH2 nih.gov
Locustatachykinin IVAPSLG FHGVR-NH2 nih.govontosight.ai

Resemblances to Vertebrate Tachykinins (e.g., Kassinin (B1630603), Substance P)

While insectatachykinins, including this compound, are characterized by a C-terminal -Arg-NH2, vertebrate tachykinins typically have a C-terminal -Met-NH2. bioone.orgraolab.cnresearchgate.net Despite this difference, this compound shows some resemblance to vertebrate tachykinins like kassinin and substance P, particularly in the F-X-G sequence motif near the C-terminus. researchgate.net this compound shares the F-V-G sequence with kassinin and neurokinin A. researchgate.net

Here is a comparison of the C-terminal regions:

PeptideC-terminal Sequence
This compoundFVGVR-NH2
KassininFVGLM-NH2
Substance PFFGLM-NH2

The similarities, particularly in the F-X-G motif, suggest a distant evolutionary relationship between invertebrate and vertebrate tachykinin families. researchgate.netcore.ac.uk However, the difference in the C-terminal amino acid (Arginine in callitachykinins and Methionine in classical vertebrate tachykinins) is a major distinction and contributes to pharmacological differences. raolab.cnresearchgate.net

Defining the 'Insectatachykinin' Consensus Motif

Insectatachykinins, including this compound, are characterized by a conserved C-terminal consensus motif. This motif is defined as -Phe-X-Gly-Y-Arg-NH2, where X and Y are variable amino acid residues. researchgate.netbioone.orgraolab.cn This distinct C-terminal signature differentiates insectatachykinins from the classical vertebrate tachykinin consensus motif, which is typically -Phe-X-Gly-Leu-Met-NH2. researchgate.netbioone.orgraolab.cn The presence of the C-terminal arginine residue is a defining feature of the insectatachykinin family. bioone.orgraolab.cnresearchgate.net

Molecular Biology and Gene Expression of Callitachykinin Ii

Precursor Processing and Biosynthesis Pathways

Neuropeptides like callitachykinin II are typically synthesized as larger precursor proteins that undergo a series of post-translational modifications to yield the mature, bioactive peptide. This processing involves enzymatic cleavage at specific recognition sites within the precursor sequence. While detailed information specifically on this compound precursor processing is limited in the search results, the general principles of neuropeptide biosynthesis from prohormones are well-established. This often involves signal peptide cleavage, followed by processing by furin-like endoproteases and potentially other enzymes researchgate.net. Some peptides are encoded as multiple related isoforms on a precursor, and these isoforms might be functionally redundant researchgate.net. The biosynthesis and processing of other neuropeptides, such as adipokinetic hormone (AKH) prohormones in Schistocerca gregaria, have been studied in detail, indicating that these processes can be relatively rapid, taking less than 75 minutes and occurring continuously researchgate.net.

Transcriptional Regulation of this compound Gene Expression

Transcriptional regulation is a primary mechanism by which the cell controls the amount of mRNA produced from a gene, thereby influencing the level of the corresponding protein. This involves the interaction of transcription factors and other regulatory proteins with specific DNA sequences in the promoter and enhancer regions of the gene wikipedia.orgbioninja.com.aupressbooks.pub. These interactions can either promote or suppress the binding of RNA polymerase and the initiation of transcription wikipedia.orgpressbooks.pub. Regulatory proteins can bind to control elements located close to the promoter (proximal elements) or at more distant sites (distal elements) bioninja.com.au. The presence and activity of these regulatory proteins, which can be influenced by chemical signals like hormones, determine the rate and timing of gene expression bioninja.com.au.

While specific details on the transcriptional regulation of the this compound gene were not extensively found, the general principles of transcriptional control apply. This regulation ensures that the gene is expressed in the appropriate cells, at the correct developmental stages, and in response to specific physiological cues wikipedia.orgebi.ac.uk.

Gene Expression Analysis (e.g., RT-PCR, Northern Blotting)

Analyzing gene expression levels is crucial for understanding when and where a gene is active. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Northern blotting are commonly used for this purpose thermofisher.comnih.govegyankosh.ac.in.

Northern blotting is a traditional method used to detect and quantify mRNA levels. It involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and hybridizing them with a labeled probe specific to the target mRNA thermofisher.comegyankosh.ac.in. This technique allows for the direct comparison of message abundance between samples and can provide information about transcript size and the presence of alternative transcripts thermofisher.com. While less sensitive than RT-PCR, Northern blotting remains a standard for mRNA detection and quantitation in some contexts thermofisher.com.

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qPCR), is a highly sensitive technique for detecting and quantifying specific RNA transcripts thermofisher.comembrapa.br. It involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by exponential amplification of the cDNA using PCR thermofisher.com. qPCR allows for the precise quantification of transcript levels by measuring fluorescence emitted during the PCR reaction egyankosh.ac.inembrapa.br. RT-PCR has revolutionized the study of gene expression due to its sensitivity and ability to detect RNA transcripts even from limited starting material thermofisher.com.

Both Northern blotting and RT-PCR have their advantages and can be used to analyze the expression patterns of genes, including those encoding neuropeptide precursors like this compound. RT-PCR is generally considered more sensitive and quantitative for expression analysis embrapa.brresearchgate.net.

Post-Transcriptional and Translational Control Mechanisms

Beyond transcription, gene expression can be regulated at post-transcriptional and translational levels libretexts.orgnih.gov. Post-transcriptional control involves mechanisms that act after RNA has been transcribed, such as RNA processing, stability, and localization libretexts.orgnih.gov. Translational control regulates the synthesis of protein from mRNA, primarily at the initiation stage mdpi.comumich.edu.

Post-transcriptional mechanisms can include processes like alternative splicing, mRNA degradation rates, and the action of RNA-binding proteins (RBPs) frontiersin.orgbiorxiv.org. RBPs can bind to specific sequences in mRNA molecules and influence their stability, localization, and translation frontiersin.org.

Translational control, which largely occurs at the initiation phase in eukaryotes, involves the assembly of the initiation complex on the messenger RNA's 5' untranslated region (5' UTR) mdpi.com. The 5' UTR can contain structural elements and regulatory sequences that affect the efficiency of ribosome binding and protein synthesis mdpi.com. Translational regulation allows cells to rapidly adjust protein production in response to stimuli, as it bypasses the need for changes in transcription mdpi.com.

While specific post-transcriptional and translational control mechanisms for this compound were not detailed in the search results, it is likely that its expression is subject to such regulatory layers, in addition to transcriptional control, to fine-tune the levels of the bioactive peptide.

Distribution and Localization of Callitachykinin Ii

Anatomical Distribution in Calliphora vomitoria Tissues

CavTK-II has been detected in both the central nervous system and peripheral tissues of adult and larval Calliphora vomitoria. biologists.comnih.gov

Callitachykinin II is distributed throughout the central nervous system of Calliphora vomitoria, including distinct regions of the brain and the thoracic-abdominal ganglia. biologists.comnih.gov

In the brain of adult blowflies, analysis by HPLC and ELISA revealed immunoreactive components with retention times corresponding to synthetic CavTK-II. biologists.comnih.gov Immunocytochemical studies using an antiserum specific for CavTK-II have labeled neurons in various brain areas. biologists.com This labeling includes fibers in the lower division of the central body, the antennal lobe, and cell bodies located in the posterior cell groups. biologists.com

The thoracic-abdominal ganglia of adult Calliphora vomitoria also contain immunoreactive material that elutes similarly to CavTK-II during HPLC analysis. biologists.comnih.gov Immunocytochemistry with a CavTK-II specific antiserum labels neurons within these ganglia. biologists.com In addition to the components corresponding to CavTK-I and II, the thoracic-abdominal ganglia may contain additional, uncharacterized forms of tachykinin-immunoreactive material. biologists.comnih.gov

The central nervous system of larval Calliphora vomitoria has also been examined for the presence of callitachykinins. biologists.comnih.gov The entire larval CNS contains material that elutes similarly to both CavTK-I and II in HPLC analysis. biologists.comnih.gov Furthermore, the larval CNS contains an additional tachykinin-immunoreactive component that elutes earlier than CavTK-I and II. biologists.comnih.gov ELISA data suggest that in the larval CNS, there may be a higher proportion of CavTK-II compared to CavTK-I. biologists.com

Beyond the CNS, this compound is also found in peripheral tissues of Calliphora vomitoria. biologists.comnih.gov

This compound (CavTK-II) is a neuropeptide originally isolated from the blowfly, Calliphora vomitoria. nih.gov It shares structural similarities with locustatachykinins and vertebrate tachykinins. nih.gov Research has revealed its presence in various tissues, primarily within the nervous system and intestine of insects. nih.gov

Cellular and Subcellular Localization

Studies utilizing immunocytochemical techniques have provided detailed insights into the specific cell types and locations where this compound is found. nih.gov Its distribution is prominent in both neuronal populations and endocrine cells. nih.gov

Neuronal Populations

This compound-like immunoreactivity has been observed in numerous neurons within the central nervous system of insects such as the blowfly Calliphora vomitoria and the cockroach Leucophaea maderae. nih.gov In C. vomitoria, antiserum specific for CavTK-II labeled neurons in the central nervous system. nih.gov These were the same neurons previously identified using less selective antisera against locustatachykinins. nih.gov

In Leucophaea maderae, studies using antisera recognizing tachykinin-related peptides including callitachykinins I and II have mapped extensive neuronal networks. A large number of immunoreactive interneurons were identified in the brain, specifically in the proto-, deuto-, and tritocerebrum, as well as in the suboesophageal ganglion. These neurons project processes to various brain areas, including the central body, protocerebral bridge, mushroom body calyces, antennal lobes, optic lobe, and regions of the non-glomerular neuropil. Additionally, some protocerebral neurons extend processes to the corpora cardiaca.

Beyond the brain, immunoreactive neurons are also present in the thoracic and abdominal ganglia of L. maderae. Each thoracic ganglion contains six immunoreactive interneurons, while the unfused abdominal ganglia each have two. The fused terminal ganglion contains additional immunoreactive cell bodies in its posterior neuromers. Immunoreactive cell bodies were also detected in the frontal ganglion, with fibers extending into the hypocerebral ganglion. These neurons in the frontal ganglion supply processes to the muscle layer of the pharynx. The midgut muscle layer receives innervation from immunoreactive fibers originating from the stomatogastric system.

In the moth Heliothis virescens, locustatachykinin-II immunoreactive cell bodies, estimated to be around 500, are distributed throughout the brain, with approximately 400 located in the protocerebrum. The remaining immunoreactive cell bodies are found in the deutocerebrum, tritocerebrum, and the gnathal ganglion. Abundant immunoreactive processes are present in these same regions, with specific localization in the optic lobe, central body, lateral accessory lobe, superior protocerebrum, and lateral protocerebrum in the protocerebrum, and exclusively in the antennal lobe within the deutocerebrum.

The distribution of this compound-like immunoreactivity in neuronal populations across different insect species highlights its potential widespread role as a neuromodulator or neurotransmitter within the invertebrate nervous system.

Table 1: Distribution of Tachykinin-Related Peptide Immunoreactivity (including this compound-like) in Insect Nervous Systems

SpeciesRegionCell BodiesProcessesNotes
Calliphora vomitoriaCentral Nervous SystemLabeledNot specified in detail in search resultsLabeled by CavTK-II specific antiserum. nih.gov
Leucophaea maderaeBrain (Proto-, Deuto-, Tritocerebrum)NumerousCentral body, protocerebral bridge, mushroom body calyces, antennal lobes, optic lobe, non-glomerular neuropil.Interneurons.
Leucophaea maderaeSuboesophageal GanglionNumerousNot specified in detail in search resultsInterneurons.
Leucophaea maderaeThoracic Ganglia6 per ganglionNot specified in detail in search resultsInterneurons.
Leucophaea maderaeAbdominal Ganglia (unfused)2 per ganglionNot specified in detail in search resultsInterneurons.
Leucophaea maderaeTerminal GanglionAdditionalNot specified in detail in search resultsLocated in posterior neuromers.
Leucophaea maderaeFrontal GanglionDetectedSupplies processes to pharynx muscle layer.Fibers in hypocerebral ganglion.
Leucophaea maderaeMidgut Muscle LayerN/AInnervated by fibers from stomatogastric system.
Heliothis virescensBrain (Protocerebrum)~400Optic lobe, central body, lateral accessory lobe, superior protocerebrum, lateral protocerebrum.Estimated total ~500 cell bodies in brain/gnathal ganglion.
Heliothis virescensBrain (Deutocerebrum)DetectedAntennal lobe (exclusively).
Heliothis virescensBrain (Tritocerebrum)DetectedNot specified in detail in search results
Heliothis virescensGnathal GanglionDetectedNot specified in detail in search results

Endocrine Cells

In addition to neuronal localization, this compound-like immunoreactivity has been identified in endocrine cells. nih.gov In Calliphora vomitoria, immunoreactive material was detected in endocrine cells within the midgut. nih.gov These were the same endocrine cells that showed reactivity with locustatachykinin antisera. nih.gov

Similarly, in the cockroach Leucophaea maderae, numerous LomTK-like immunoreactive endocrine cells are present in the midgut. Endocrine cells, such as enteroendocrine cells found in the gastrointestinal tract, are specialized for producing and releasing hormones that can act locally or systemically. The presence of this compound in these cells suggests a potential hormonal or paracrine function in the regulation of intestinal activity.

Immunocytochemical Mapping Techniques

The distribution and localization of this compound have been primarily investigated using immunocytochemical mapping techniques. nih.gov These methods utilize antibodies that specifically bind to the peptide, allowing for its visualization within tissues. nih.gov

Antisera raised against this compound and related tachykinins, such as locustatachykinin I and II and the vertebrate tachykinin kassinin (B1630603), have been employed in these studies. nih.gov While some antisera, like the one raised specifically against synthetic CavTK-II, have shown high specificity, the close structural similarities among tachykinin isoforms can sometimes lead to cross-reactivity with less specific antisera. nih.gov This has made it challenging in some instances to definitively determine the co-localization of different callitachykinin isoforms within the same cells. nih.gov

Immunocytochemistry, often combined with techniques like enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC), allows researchers to not only visualize the peptide's location but also to quantify its levels in different tissues and verify antibody specificity. nih.gov These techniques have been instrumental in mapping the complex distribution patterns of this compound in the nervous system and intestine of various insect species. nih.gov

Receptor Interactions and Signal Transduction Mechanisms of Callitachykinin Ii

Identification and Characterization of Putative Callitachykinin II Receptors

This compound is understood to interact with tachykinin receptors, which are members of the G protein-coupled receptor superfamily. researchgate.netbioone.org Studies on tachykinin-related peptides (TKRPs), including callitachykinins, have shown their activity on neurokinin receptors. researchgate.net

G Protein-Coupled Receptor (GPCR) Family Classification

Tachykinin receptors, including those potentially activated by this compound, belong to the large family of G protein-coupled receptors (GPCRs). researchgate.netdntb.gov.uatocris.comnih.gov GPCRs are characterized by their structure, which typically includes seven transmembrane helices. tocris.comwikipedia.org They are involved in mediating cellular responses to a wide array of extracellular signals, including peptides like tachykinins. tocris.comwikipedia.org Tachykinin receptors are generally classified within Class A (Rhodopsin-like) of the GPCR family. tocris.com

Receptor Homology and Evolutionary Conservation

Tachykinin receptors exhibit homology and evolutionary conservation across different species, from invertebrates to vertebrates. bioone.orgnih.govrappaport.org.il Invertebrate tachykinin-related peptide receptors, such as those found in Drosophila (DTKR, NKD), the stable fly (Stomoxys calcitrans) (STKR), and the echiuroid worm Urechis unicinctus (UTKR), display significant sequence identity (35–48%) to mammalian tachykinin receptors (NK1, NK2, NK3). bioone.org Notably, the amino acid sequences of transmembrane domains 2, 6, and 7 are highly conserved between mammalian and invertebrate tachykinin receptor orthologs. bioone.org This conservation underscores the ancient evolutionary origin and conserved functional importance of tachykinin signaling. nih.gov

Ligand Binding and Receptor Activation

The interaction of this compound with its receptor leads to receptor activation, initiating intracellular signaling events. Tachykinin receptors are activated by the binding of tachykinin peptides to binding sites within the transmembrane helices or extracellular regions. wikipedia.org The C-terminal sequence of tachykinin peptides is particularly important for receptor recognition and activation. researchgate.netbioone.org

In Vitro Receptor Activation Assays (e.g., Calcium Imaging)

In vitro receptor activation assays, such as calcium imaging, are commonly used to study the functional activity of tachykinins and their analogs on specific receptors. researchgate.netdntb.gov.uarappaport.org.ilbiorxiv.orgfrontiersin.orgionbiosciences.com Calcium imaging allows for the monitoring of intracellular calcium mobilization, a key event in the signal transduction cascade initiated by the activation of certain GPCRs, including those coupled to the Gq pathway. researchgate.netionbiosciences.comwikipedia.orgnih.gov

Studies using calcium imaging have been employed to assess the activity of tachykinin-like peptides on neurokinin receptors. researchgate.net For instance, calcium imaging on recombinant neurokinin receptor-expressing cell lines has been used to compare the activity of various tachykinin analogs. researchgate.net These assays can provide insights into the potency and efficacy of this compound in activating specific receptor subtypes and the resulting calcium transients. researchgate.netionbiosciences.com

Intracellular Signaling Cascades Triggered by this compound Receptor Activation

Upon binding of this compound to its receptor, a conformational change in the receptor occurs, leading to the activation of associated heterotrimeric G proteins on the intracellular side of the membrane. tocris.comwikipedia.orgnih.gov This G protein activation initiates intracellular signaling cascades. tocris.comnih.govmedbullets.com

Involvement of Gs and Gq Pathways

Tachykinin receptors are known to couple with G proteins, primarily Gq and, in some cases, Gs proteins. researchgate.netdntb.gov.uatocris.comgenome.jp Activation of Gq proteins leads to the stimulation of phospholipase C-beta (PLC-β). dntb.gov.uatocris.comionbiosciences.comwikipedia.org PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). dntb.gov.uatocris.comwikipedia.orgnih.gov IP3 then binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm, which can be detected by calcium imaging. researchgate.netdntb.gov.uatocris.comionbiosciences.comwikipedia.orgnih.gov DAG, along with calcium, can activate protein kinase C (PKC). wikipedia.org

While Gq coupling is prominent for tachykinin receptors, coupling to Gs proteins can also occur in a cell-specific manner. dntb.gov.uatocris.comgenome.jp Activation of Gs proteins stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). dntb.gov.uatocris.commedbullets.comcvphysiology.com cAMP then activates protein kinase A (PKA). medbullets.comcvphysiology.com

Research indicates that this compound, through its interaction with tachykinin receptors, is likely to trigger these Gq-mediated signaling events, including calcium mobilization. researchgate.net The specific G protein coupling profile and downstream signaling pathways activated by this compound can vary depending on the receptor subtype and the cellular context.

Here is a summary of the key signaling pathways:

PathwayG ProteinEffector EnzymeSecond MessengersDownstream KinaseKey Cellular Event
GqGqPhospholipase C-betaIP3, DAGPKCCalcium Release, PKC activation
GsGsAdenylyl CyclasecAMPPKAPKA activation

Based on the conducted searches, specific scientific literature detailing the receptor interactions, second messenger modulation (such as cAMP accumulation or Ca2+ mobilization), and downstream kinase activation (like ERK1/2 phosphorylation) specifically for the chemical compound "this compound" could not be found.

The search results provided general information on how G protein-coupled receptors (GPCRs) and other receptor types can modulate second messengers like cAMP and Ca2+, and activate downstream signaling pathways including the ERK1/2 cascade. However, none of the results contained data or research findings directly linking this compound to these specific cellular mechanisms.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the requested aspects of this compound's signaling based on the available search information. The provided outline sections require specific data and research findings pertaining to this compound, which were not present in the search results.

A search for the PubChem CID for "this compound" did not yield a direct result for this specific compound name.

Due to the lack of specific information regarding this compound's second messenger modulation and downstream kinase activation in the search results, the requested sections of the article cannot be generated while adhering to the strict instruction to focus solely on this compound and use information from the searches.

Biological Activities and Functional Roles of Callitachykinin Ii

Myotropic Activity and Muscle Contraction Modulation

Callitachykinin II was first identified and isolated based on its ability to stimulate muscle contractions capes.gov.brnih.gov. This myotropic activity is a prominent feature of insect tachykinin-related peptides nih.govraolab.cnresearchgate.net.

A key method employed in the isolation and characterization of this compound, as well as other insect tachykinin-related peptides, is the in vitro cockroach hindgut muscle contraction bioassay researchgate.netcapes.gov.brnih.govbiologists.combiologists.comdntb.gov.uaumich.edu. This assay monitors the ability of peptide-containing fractions to induce contractions in isolated hindgut preparations from cockroaches like Leucophaea maderae researchgate.netbiologists.combiologists.com. The bioactivity observed in these fractions guided the purification steps necessary to obtain pure callitachykinin I and II capes.gov.brnih.gov. Both callitachykinin I and II stimulate contractions of the cockroach hindgut biologists.com. This myostimulatory effect on visceral muscles is a common characteristic of insect TRPs researchgate.netbioone.org. Studies using the cockroach hindgut assay have also demonstrated that the C-terminal arginine-amide is crucial for this contractile activity, distinguishing it from the requirements of vertebrate tachykinin receptors capes.gov.br.

Neuromodulatory and Neurosecretory Functions

Tachykinin-related peptides are widely distributed in the insect central nervous system (CNS), where they are believed to function as neurotransmitters or neuromodulators raolab.cnmdpi.combiologists.comlancs.ac.uk. Neuromodulators are substances that can influence neuronal activity and modulate the effects of neurotransmitters britannica.combiorxiv.orgnih.govfrontiersin.org. TRPs are also associated with neurosecretory processes mdpi.combioone.orgbiologists.comdntb.gov.ua.

While direct evidence for this compound's role in adipokinetic hormone (AKH) release from the blowfly is not explicitly detailed in the provided texts, studies on other insect species, particularly the locust (Locusta migratoria), have shown that locustatachykinins (LomTKs), which are related to callitachykinins, can induce the release of AKH from the corpus cardiacum mdpi.combioone.orgbiologists.combiologists.comresearchgate.net. This suggests a potential, though not yet directly confirmed for this compound, role for insect TRPs in regulating AKH release bioone.org. AKH is a crucial hormone in insects, primarily involved in mobilizing energy substrates like lipids and carbohydrates from the fat body during periods of high energy demand, such as flight pnas.orgelifesciences.org. The release of AKH is a neurosecretory process controlled by neuronal input to the corpus cardiacum researchgate.netelifesciences.orgpsu.edu. Given the structural and functional similarities among insect TRPs, it is plausible that this compound may also participate in the complex regulation of AKH release in Calliphora vomitoria, potentially through influencing the activity of neurosecretory cells bioone.org.

Insect TRPs are distributed in interneurons within the CNS researchgate.netbiologists.com. Their presence in the nervous system suggests a role in modulating neuronal circuits raolab.cnmdpi.combiologists.comlancs.ac.uk. Studies on other TRPs have indicated their ability to influence the activity of specific neurons bioone.orgcapes.gov.br. For example, locustatachykinins have been shown to depolarize locust dorsal unpaired median neurons bioone.org. The distribution of callitachykinins in the blowfly CNS further supports their likely function as neuroactive compounds influencing nervous system activity biologists.com.

Broader Physiological Processes Regulated by Insect Tachykinin-Related Peptides

Beyond their direct effects on muscle and neuronal activity, insect tachykinin-related peptides are involved in a range of broader physiological processes nih.govresearchgate.netmdpi.comschweizerbart.denih.govdntb.gov.uabioone.orgplos.org. These include the modulation of stress resistance, locomotion, aggression, and importantly, metabolism schweizerbart.denih.govdntb.gov.uaresearchgate.net.

Insect TRPs have been implicated in the regulation of metabolism, particularly lipid metabolism schweizerbart.denih.govdntb.gov.uaresearchgate.net. Research indicates that TRP signaling can interact with insulin (B600854) signaling, a key pathway regulating metabolism, especially in response to starvation stress schweizerbart.defrontiersin.org. For instance, in the fall webworm (Hyphantria cunea), TRP signaling is involved in regulating starvation tolerance and influences insulin-like peptide mRNA expression levels schweizerbart.de. This suggests that this compound, as a member of the TRP family, may also play a role in metabolic regulation in the blowfly, potentially by interacting with insulin signaling pathways.

Development

Neuropeptides play a significant role in the development of insects. researchgate.netnih.govplos.org While the search results broadly indicate the involvement of neuropeptides and tachykinin-related peptides in development, specific detailed research findings focusing solely on the direct role of this compound in developmental processes are not extensively detailed in the provided snippets. However, the general understanding of neuropeptides in insect physiology suggests a potential, though not explicitly defined by the search results for this specific compound, involvement in developmental regulation, possibly through influencing growth or maturation processes. researchgate.netnih.govplos.org The isolation of this compound from the blowfly Calliphora vomitoria nih.gov, an organism undergoing metamorphosis, implies its presence during developmental stages, consistent with the known roles of neuropeptides in insect life cycles.

Structure Activity Relationship Sar Studies of Callitachykinin Ii and Analogs

Systematic Modification of Amino Acid Residues and Their Impact on Activity

Tachykinin-related peptides (TKRPs) found in invertebrates, such as callitachykinin II, are characterized by the conserved C-terminal motif -Phe-X-Gly-Y-Arg-NH2. nih.gov SAR studies have consistently shown that this C-terminal region is the primary determinant of biological activity.

The C-terminal amide is a critical modification for the bioactivity of many neuropeptides, including tachykinins. nih.govjpt.com This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance stability by preventing degradation by certain enzymes and may improve receptor interaction. jpt.com

The final amino acid residue itself is paramount for receptor interaction and selectivity. For invertebrate tachykinins like this compound, the C-terminal Arginine-amide (Arg-NH2) is essential for activity at their corresponding receptors. nih.gov Studies on synthetic insect tachykinin analogs have demonstrated that replacing this conserved arginine with alanine (B10760859) (Ala) results in inactive peptides. researchgate.net This highlights the indispensable role of the positively charged side chain of arginine in receptor binding and activation.

Furthermore, the C-terminal residue is a key discriminator between invertebrate and vertebrate tachykinin receptors. nih.gov While invertebrate TKRPs utilize Arg-NH2, vertebrate tachykinins possess a -Phe-X-Gly-Leu-Met-NH2 motif. nih.gov This structural difference ensures that invertebrate peptides are typically inactive on vertebrate receptors, and vice-versa, underscoring the C-terminal residue's role in defining receptor selectivity. nih.gov

Table 1: Impact of C-Terminal Residue Modification on Tachykinin Activity

Peptide FamilyConserved C-TerminusKey ResidueTypical Receptor TargetEffect of Modification
Invertebrate TKRPs (e.g., this compound)-Phe-X-Gly-Y-Arg-NH2Arginine (Arg)Invertebrate Tachykinin ReceptorsReplacement of Arg with Ala abolishes activity. researchgate.net
Vertebrate Tachykinins (e.g., Substance P)-Phe-X-Gly-Leu-Met-NH2Methionine (Met)Vertebrate Neurokinin (NK) ReceptorsEssential for activity at NK receptors. nih.gov

For insect tachykinins, studies have shown that a C-terminal pentapeptide (e.g., Phe-Thr-Gly-Met-Arg-NH2) can be sufficient for activating the stomoxytachykinin receptor (STKR). researchgate.net This suggests that the N-terminal portion of the full peptide is not strictly required for receptor activation, although it may modulate potency or specificity.

Alanine-scanning studies, where individual amino acids are systematically replaced by alanine, have provided further insights. Within the active C-terminal region, the conserved phenylalanine (Phe) residue is as critical as the C-terminal arginine. researchgate.net Replacing this Phe with Ala also leads to inactive peptides. researchgate.net In contrast, substituting other, less-conserved residues within the active core with alanine does not eliminate biological activity, indicating they are less critical for the direct peptide-receptor interaction. researchgate.net These findings underscore that specific internal residues, particularly the conserved phenylalanine, are vital for maintaining the structural conformation necessary for receptor binding.

Table 2: Effect of Alanine-Scanning on a Model Insect Tachykinin Pentapeptide (FTGMRa)

PositionOriginal ResidueModificationResulting ActivityReference
1Phe (F)Replaced with Alanine (A)Inactive researchgate.net
2Thr (T)Replaced with Alanine (A)Active researchgate.net
3Gly (G)Replaced with Alanine (A)Active researchgate.net
4Met (M)Replaced with Alanine (A)Active researchgate.net
5Arg (R)Replaced with Alanine (A)Inactive researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. wikipedia.org This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby saving time and resources by prioritizing the synthesis of the most promising candidates. A QSAR model is represented by a mathematical function: Activity = f (physicochemical properties and/or structural properties). wikipedia.org

While specific QSAR studies focusing exclusively on this compound are not extensively documented in the available literature, the principles of QSAR are broadly applicable to neuropeptides. Such studies for tachykinin analogs would involve calculating a set of molecular descriptors for a series of peptides and correlating them with their measured biological activities. dergipark.org.tr

The development of a QSAR model for this compound analogs would begin with a dataset of peptides where systematic modifications have been made and their biological activities (e.g., receptor binding affinity, potency in a functional assay) have been quantified. dergipark.org.tr Computational software is then used to calculate a wide range of molecular descriptors for each peptide. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular size and shape.

Electronic descriptors: Pertaining to the electronic properties, like electronegativity and partial charges.

Physicochemical properties: Such as lipophilicity (logP) and hydrogen bonding capacity.

Statistical methods, like Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed activity. Once a statistically robust and validated model is established, it can be used to predict the activity of novel, unsynthesized this compound analogs. wikipedia.org This predictive power allows for the in silico screening of virtual libraries of compounds, guiding the rational design of new peptides with potentially enhanced activity or selectivity. acs.org Molecular modeling and docking simulations can further complement QSAR by visualizing how analogs interact with a receptor, providing insights into the structural basis for the observed SAR. dergipark.org.trnih.gov

Table 3: Examples of Molecular Descriptor Classes Used in QSAR Modeling

Descriptor ClassDescriptionExample
PhysicochemicalDescribes properties like lipophilicity and polarity.LogP (Octanol-water partition coefficient)
ElectronicRelates to the distribution of electrons in the molecule.Dipole moment, Partial charges
TopologicalDerived from the 2D graph representation of the molecule.Wiener index, Kier & Hall connectivity indices
Geometrical (3D)Based on the 3D conformation of the molecule.Molecular surface area, Molecular volume

Receptor Selectivity and Agonist/Antagonist Development

SAR studies are pivotal for developing ligands that can selectively target specific receptor subtypes. nih.gov In the tachykinin family, this is particularly relevant as different receptors (e.g., NK1, NK2, NK3 in vertebrates) mediate distinct physiological effects. nih.govnih.gov The development of selective agonists (which activate the receptor) and antagonists (which block the receptor) is a primary goal of medicinal chemistry. researchgate.netnih.gov

For this compound and other invertebrate TKRPs, the most significant determinant of receptor selectivity is the C-terminal sequence, specifically the Arg-NH2 moiety, which confers selectivity for invertebrate tachykinin receptors over their vertebrate counterparts. nih.gov By creating analogs with modified amino acid sequences, researchers can fine-tune the interaction with the receptor to either enhance activation (creating a more potent agonist) or to allow binding without activation (creating an antagonist). guidetopharmacology.org For example, substitutions with conformationally restricted amino acids can stabilize a peptide's structure in a way that favors binding to one receptor subtype over another. nih.gov

The insights gained from SAR studies on agonists form the rational basis for antagonist design. nih.gov By identifying the residues essential for activation, medicinal chemists can modify these key positions to design molecules that occupy the receptor's binding site without triggering the conformational change that leads to a biological response. While the development of potent, non-peptide antagonists has been a major focus for vertebrate tachykinin receptors, leading to clinical applications, the development of specific antagonists for invertebrate receptors like that of this compound is a more nascent field of research. researchgate.netguidetopharmacology.org

Advanced Research Methodologies and Future Directions in Callitachykinin Ii Research

Advanced Peptide Isolation and Identification Techniques

The initial isolation and identification of neuropeptides like callitachykinin II often involve a combination of biochemical separation techniques and sensitive detection methods. nih.gov Modern approaches leverage high-throughput capabilities and advanced mass spectrometry. nih.govresearchgate.netresearchgate.net

Peptidomics and Proteomics Approaches

Peptidomics is a field dedicated to the large-scale study of endogenous peptides in biological systems. nih.govresearchgate.netresearchgate.net Unlike traditional proteomics, which often involves protein digestion, peptidomics focuses on analyzing native peptide forms, including post-translational modifications (PTMs). researchgate.netnih.gov Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a central technique in peptidomics, enabling the identification and quantification of peptides in complex biological samples. nih.govresearchgate.netresearchgate.net This is crucial for neuropeptides, which are often present at low concentrations and undergo extensive processing from precursor proteins. nih.govresearchgate.net

Peptidomics approaches can be untargeted, aiming to identify as many peptides as possible, or targeted, focusing on specific peptides or families. nih.govresearchgate.net For this compound, peptidomics could involve extracting peptides from blowfly tissues (e.g., nervous system, midgut) biologists.com, separating them using techniques like high-performance liquid chromatography (HPLC) nih.govbiologists.com, and then analyzing the fractions by MS to identify this compound and potentially discover novel related peptides or isoforms. nih.govresearchgate.netresearchgate.netbiologists.com MALDI MS imaging (MSI) can also provide spatial distribution information of peptides within tissues. nih.govtandfonline.com

Proteomics, while primarily focused on proteins, can complement peptidomics by providing information about the precursor proteins from which neuropeptides are derived. tandfonline.comresearchgate.net Studying the expression and processing of the this compound precursor protein using proteomics can offer insights into the peptide's biosynthesis and regulation. tandfonline.comresearchgate.net

Interactive Table 1: Comparison of Peptidomics and Proteomics in Neuropeptide Research

FeaturePeptidomicsProteomics
AnalyteEndogenous peptides (native forms, including PTMs)Proteins and their fragments (often after digestion)
Primary TechniqueMass Spectrometry (LC-MS/MS, MALDI-MS)Mass Spectrometry (LC-MS/MS), Gel Electrophoresis
FocusMature, active peptidesProtein expression, modification, and function
Relevance to this compoundIdentification, quantification, PTMs, discovery of isoformsPrecursor protein processing, biosynthesis

De Novo Neuropeptide Prediction

With the increasing availability of genomic and transcriptomic data, bioinformatics plays a crucial role in predicting putative neuropeptides. nih.govillinois.edunih.gov De novo neuropeptide prediction involves identifying potential peptide sequences directly from genetic information without relying solely on homology to known peptides. nih.govillinois.eduuiuc.edu This is particularly valuable for discovering novel neuropeptides or isoforms that may have diverged significantly in sequence.

Bioinformatic tools analyze precursor protein sequences for characteristic features such as signal peptides, cleavage sites (e.g., dibasic sites), and conserved motifs. nih.govnih.govuiuc.edu Algorithms can predict where a larger prohormone is likely to be cleaved by processing enzymes to yield mature peptides. nih.govuiuc.edu For this compound, which is cleaved from a precursor protein, these methods can help identify the gene encoding its precursor and predict other potential peptides that might be produced from the same precursor. nih.govillinois.eduuiuc.edu

Combining bioinformatics prediction with experimental validation using mass spectrometry is a powerful strategy for neuropeptide discovery. nih.govillinois.edunih.gov Predicted peptides can be searched for in MS data, and experimentally identified peptides can be used to refine prediction algorithms. nih.govillinois.edunih.gov De novo sequencing of mass spectra can also be used to determine peptide sequences directly from fragmentation patterns, which is especially useful for identifying peptides not present in databases or those with unexpected modifications. nih.govcreative-proteomics.com Recent advancements in de novo sequencing utilize deep learning approaches to improve accuracy and sensitivity. pnas.orgarxiv.orgoup.com

Genetic Manipulation and Functional Genomics

Understanding the biological function of this compound requires manipulating the genes involved in its synthesis or signaling and studying the resulting phenotypic changes. Functional genomics approaches provide powerful tools for this.

Gene Knockdown (e.g., dsRNA-mediated)

Gene knockdown techniques aim to reduce the expression of a specific gene. wikipedia.org RNA interference (RNAi), particularly using double-stranded RNA (dsRNA), is a widely used method for gene knockdown in various organisms, including insects like the blowfly Calliphora vomitoria. researchgate.netplos.orgnih.gov Introducing dsRNA corresponding to the gene encoding the this compound precursor can trigger the degradation of its mRNA, thereby reducing the production of this compound. wikipedia.orgresearchgate.netnih.gov

This technique can be used to investigate the physiological roles of this compound by observing the effects of its reduced levels on specific behaviors or physiological processes in the blowfly. For example, given that this compound was initially identified based on its myotropic activity nih.gov, knocking down its gene could help confirm its role in muscle contraction or other related functions. DsRNA can be delivered through various methods, including injection or feeding, depending on the organism. researchgate.netplos.orgnih.gov

Interactive Table 2: Gene Knockdown using dsRNA

StepDescriptionRelevance to this compound Research
Design dsRNASynthesize dsRNA with sequence complementary to the target gene mRNA.Design dsRNA targeting the mRNA of the this compound precursor gene.
Delivery of dsRNAIntroduce dsRNA into the organism (e.g., injection, feeding).Administer dsRNA to Calliphora vomitoria larvae or adults.
RNAi Pathway ActivationCellular machinery processes dsRNA into siRNAs, leading to mRNA degradation.Reduction in this compound precursor mRNA and peptide levels.
Phenotype AnalysisObserve changes in biological processes or behaviors.Assess effects on muscle activity, feeding, or other relevant functions.

Transgenic Models for Functional Validation

Transgenic models involve introducing foreign genetic material into an organism to study gene function. nih.gov For studying neuropeptides, transgenic approaches can be used to overexpress a neuropeptide or its receptor, express a modified version of the peptide or receptor, or express reporters that allow visualization of gene expression or peptide release. nih.govelifesciences.orgjneurosci.orgsdbonline.org

While specific transgenic models for this compound were not found in the search results, transgenic approaches have been successfully applied to study other neuropeptides in model organisms like Drosophila and mice. nih.govelifesciences.orgjneurosci.orgsdbonline.org For instance, transgenic fruit flies expressing genetically encoded neuropeptide release reporters have been developed to visualize neuropeptide release in real-time. elifesciences.org Creating transgenic blowflies that overexpress or lack the this compound precursor or its receptor could provide valuable insights into the peptide's in vivo function and its role in specific physiological pathways. Transgenic models can also be used for targeted activation or deletion of genes in specific cell types, allowing for a more precise understanding of where and how this compound acts. nih.gov

Biophysical Characterization of Peptide-Receptor Interactions

Understanding how this compound exerts its effects at the cellular level requires studying its interaction with its cognate receptor(s). Biophysical techniques are essential for characterizing the binding kinetics, affinity, and conformational changes involved in this interaction.

Tachykinins, including this compound, typically bind to G protein-coupled receptors (GPCRs). nih.govuab.cat Biophysical methods can be used to study the binding of this compound to its receptor, which would likely be a tachykinin receptor. Techniques such as radioligand binding assays can determine the affinity and number of binding sites. researchgate.net Surface plasmon resonance (SPR) or other label-free techniques can provide detailed kinetic information about the association and dissociation rates of this compound binding to its immobilized receptor. universiteitleiden.nl

Furthermore, spectroscopic techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) can be used to study the conformation of this compound in different environments, including membrane mimetic systems, to understand how the peptide's structure relates to its activity and receptor binding. uab.catnih.gov Studies on other tachykinins have shown that their conformation can be influenced by the surrounding environment and is important for receptor interaction and selectivity. uab.catnih.gov Characterizing the biophysical interaction between this compound and its receptor(s) is crucial for understanding its signaling pathway and could potentially inform the development of molecules that modulate this interaction.

Comparative Functional Studies Across Insect Species

Comparative studies are crucial for understanding the evolutionary conservation and diversification of neuropeptide function across different insect taxa. While insect TKRPs share a conserved C-terminal motif, their N-terminal regions exhibit considerable diversity, and different isoforms have been identified in various species, including locustatachykinins, culetachykinins, callitachykinins, and sialokinins. biologists.com

Studies comparing the distribution and potential functions of tachykinin-related peptides, including callitachykinins, across species like the blowfly (Calliphora vomitoria), locust (Locusta migratoria), and fruit fly (Drosophila melanogaster) have revealed both similarities and significant differences, suggesting species-specific roles for these peptides. biologists.comresearchgate.net For instance, antisera raised against locustatachykinin I (LomTK-I) and this compound (CavTK-II) have been used to map immunoreactive neurons in the central nervous system and midgut of different insects. biologists.com These studies indicate that while there is some overlap in labeling, the precise distribution patterns can vary, hinting at functional divergence. biologists.com

Further comparative functional studies could involve:

Receptor characterization: Identifying and characterizing the receptors for CavTK-II in different insect species to understand receptor-ligand co-evolution and potential differences in signaling pathways.

Bioassay comparisons: Systematically comparing the myotropic and other potential effects of synthetic CavTK-II on tissues (e.g., hindgut muscle) from a wider range of insect species. Early studies utilized cockroach hindgut muscle contraction bioassays to monitor fractions during the isolation of callitachykinins. nih.govcapes.gov.br

Transcriptomic and proteomic analyses: Examining the expression patterns of CavTK-II and its receptor(s) in different tissues and developmental stages across various insect species to infer potential functional roles.

These comparative approaches will help to build a broader picture of TKRP function in insects and highlight where CavTK-II's role is conserved or has specialized.

Elucidation of Broader Biological Networks Involving this compound Signaling

Understanding the biological roles of CavTK-II requires placing its signaling within the context of larger biological networks. Neuropeptides rarely act in isolation; they often interact with other signaling molecules and pathways to modulate physiological processes. nih.govcirm-math.fr

Research in this area could focus on:

Identifying interacting partners: Using techniques such as co-immunoprecipitation or yeast two-hybrid screens to identify proteins that interact directly with CavTK-II or its receptor(s).

Mapping downstream signaling pathways: Investigating the intracellular signaling cascades activated by CavTK-II receptor binding. Given that insect TKRPs are known to be myotropic, this could involve examining calcium signaling pathways or other mechanisms regulating muscle contraction. researchgate.net

Investigating crosstalk with other neuropeptide systems: Exploring potential interactions or synergistic effects between CavTK-II signaling and other neuropeptides known to influence similar physiological processes, such as feeding, digestion, or locomotion. dntb.gov.ua

Network modeling: Developing computational models to integrate data on CavTK-II expression, receptor distribution, and downstream signaling components with other relevant biological data to predict and understand the complex interactions within the biological network. cirm-math.fr

Development of Specific Probes and Pharmacological Tools

The availability of specific research tools is paramount for dissecting the precise roles of CavTK-II. While antisera to related tachykinins have been used in the past and shown some cross-reactivity with callitachykinins, the development of highly specific probes for CavTK-II is desirable for more precise studies. biologists.comnih.gov

Future directions include:

Generating highly specific antibodies: Producing monoclonal or polyclonal antibodies that specifically recognize CavTK-II with minimal cross-reactivity to other insect TKRPs. This would enable more accurate immunolocalization and quantification studies.

Developing receptor-specific ligands: Synthesizing fluorescent or radiolabeled ligands that bind specifically to the CavTK-II receptor(s). These probes could be used for receptor binding assays, localization studies, and potentially in vivo imaging.

Creating pharmacological modulators: Designing and synthesizing agonists or antagonists that selectively activate or block the CavTK-II receptor(s). These tools would be invaluable for in vitro and in vivo functional studies to determine the effects of modulating CavTK-II signaling. The development of such specific pharmacological tools is a key aspect of modern biological research and drug discovery. nih.govrjeid.com While the provided search results discuss pharmacological probes in a broader context (e.g., for chloride ion channels or analgesic drug development), the principle applies to neuropeptide research. stanford.edunih.gov

Developing genetic tools: Utilizing techniques like RNA interference (RNAi) or CRISPR/Cas9 in model insect systems to specifically knock down or edit the genes encoding CavTK-II or its receptor(s). These genetic tools offer powerful ways to investigate the necessity of CavTK-II signaling for specific biological processes. icr.ac.uk

These specific tools will allow researchers to manipulate and monitor CavTK-II signaling with greater precision, leading to a deeper understanding of its functions.

Addressing Unresolved Questions in this compound Biology

Despite progress in identifying and localizing CavTK-II, several key questions remain unanswered, providing fertile ground for future research.

Unresolved questions include:

Precise physiological functions: While CavTK-II is known to be myotropic, its full spectrum of physiological roles in vivo is not completely understood. Further research is needed to determine its specific contributions to processes like gut motility, diuresis, behavior, and development.

Regulation of synthesis and release: The mechanisms that regulate the synthesis, processing, and release of CavTK-II are not fully elucidated. Understanding these regulatory mechanisms is crucial for comprehending how CavTK-II signaling is controlled in response to physiological cues.

Receptor diversity and signaling bias: If multiple receptors for CavTK-II exist, their relative contributions to different physiological effects and potential for biased signaling (activating different downstream pathways) need to be investigated.

Developmental roles: The potential roles of CavTK-II during insect development, metamorphosis, and reproduction are largely unexplored.

Interaction with the environment: How environmental factors (e.g., diet, temperature, stress) influence CavTK-II expression and function is another important area for future study.

Addressing these unresolved questions through the application of advanced research methodologies will significantly enhance our understanding of this compound's importance in insect biology.

Q & A

Q. Basic Research Focus

  • Methodological Answer : Isolation typically involves tissue homogenization followed by liquid chromatography (e.g., reversed-phase HPLC) for peptide purification. Characterization employs mass spectrometry (LC-MS/MS) for molecular weight determination and Edman degradation for sequence validation. Ensure buffers are optimized for peptide stability (e.g., low pH to prevent degradation) .
  • Data Considerations : Include retention times, mass-to-charge ratios, and fragmentation patterns in supplementary materials for reproducibility .

How can researchers resolve contradictions in reported functional roles of this compound across different model organisms?

Q. Advanced Research Focus

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., calcium imaging for receptor activation) across species. Use phylogenetic analysis to identify conserved domains and validate functional hypotheses via knockout models or RNA interference. Address variability by reporting experimental conditions (e.g., dosage, tissue specificity) in full detail .
  • Data Analysis : Apply statistical frameworks (ANOVA with post-hoc tests) to quantify interspecies differences and meta-analysis to reconcile conflicting literature .

What strategies optimize in vitro synthesis of this compound for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize side-chain deprotection and cleavage conditions (e.g., TFA/scavenger mixtures) to maximize yield. Validate purity via analytical HPLC (>95%) and confirm folding using circular dichroism (CD) spectroscopy .
  • Data Reporting : Provide detailed synthesis protocols, including resin type, coupling efficiency, and purification gradients, in supplementary files .

How should researchers design dose-response experiments to assess this compound’s effects on neuronal signaling pathways?

Q. Basic Research Focus

  • Methodological Answer : Employ a log-scale concentration range (e.g., 1 nM–10 µM) to capture EC₅₀ values. Use primary neuronal cultures or brain slice preparations for physiological relevance. Normalize data to vehicle controls and include positive/negative controls (e.g., receptor antagonists) .
  • Statistical Validation : Use nonlinear regression models (e.g., Hill equation) and report confidence intervals for potency estimates .

What computational approaches are suitable for predicting this compound’s receptor binding dynamics?

Q. Advanced Research Focus

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS/AMBER) to model ligand-receptor interactions. Validate predictions using mutagenesis studies targeting predicted binding residues .
  • Data Standards : Deposit trajectory files and force field parameters in FAIR-compliant repositories for reproducibility .

How can inconsistencies in this compound’s expression levels across studies be systematically addressed?

Q. Advanced Research Focus

  • Methodological Answer : Standardize sample preparation (e.g., fixative agents, extraction buffers) and use absolute quantification methods (e.g., isotope-labeled internal standards in MS). Cross-validate findings with orthogonal techniques like qPCR or immunohistochemistry .
  • Critical Analysis : Publish raw data (e.g., mass spectra, cycle threshold values) and negative controls to support claims .

What ethical and reproducibility guidelines apply when publishing this compound research involving animal models?

Q. Basic Research Focus

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Include ethical approval statements, sample size justifications (power analysis), and randomization protocols. Share raw behavioral or physiological datasets in public repositories .
  • Compliance : Reference institutional animal care protocols and anesthesia methods in the "Materials and Methods" section .

How do researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s regulatory networks?

Q. Advanced Research Focus

  • Methodological Answer : Use bioinformatics pipelines (e.g., STRING for protein interactions, DAVID for pathway enrichment) to correlate expression patterns. Validate hypotheses with CRISPR-Cas9 knockdown followed by RNA-seq .
  • Data Integration : Publish omics datasets in MIAME-compliant formats and provide code for custom scripts .

Q. Tables for Quick Reference

Experimental Challenge Recommended Technique Key Citations
Peptide PurificationReversed-phase HPLC
Functional ValidationCalcium imaging + receptor antagonists
Computational ModelingMolecular dynamics simulations
Dose-Response AnalysisNonlinear regression (Hill equation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.